![molecular formula C9H9ClN2 B12512778 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound that features a pyrrolo[3,2-b]pyridine core with a 2-chloroethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of pyrrolo[3,2-b]pyridine with 2-chloroethyl reagents under specific conditions. One common method involves the use of 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-azidoethyl)-1H-pyrrolo[3,2-b]pyridine or 3-(2-thiocyanatoethyl)-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(2-ethyl)-1H-pyrrolo[3,2-b]pyridine.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate DNA.
Biological Research: Used as a probe to study DNA-protein interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for novel polymers
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine involves the alkylation of nucleophilic sites in DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The compound targets guanine bases in the DNA, forming covalent bonds and disrupting the DNA structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethyl)pyridine: Similar structure but lacks the pyrrolo[3,2-b]pyridine core.
3-(2-Bromoethyl)-1H-pyrrolo[3,2-b]pyridine: Similar but with a bromoethyl group instead of chloroethyl.
3-(2-Chloroethyl)-1H-indole: Similar but with an indole core instead of pyrrolo[3,2-b]pyridine.
Uniqueness
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of the pyrrolo[3,2-b]pyridine core and the 2-chloroethyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H9ClN2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4H2 |
Clé InChI |
USFILIKVHJYSOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN2)CCCl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


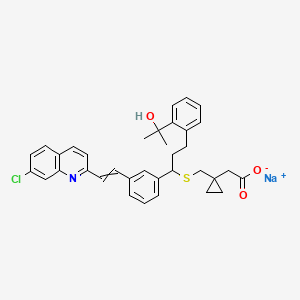

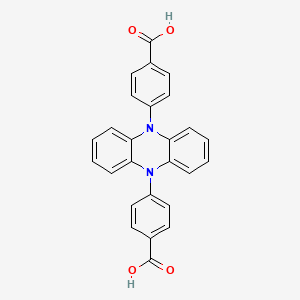

![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)
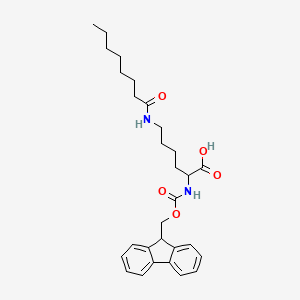
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
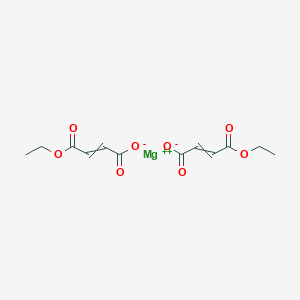
![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)

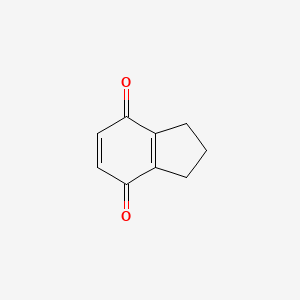
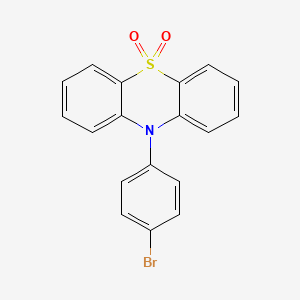
![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)
